[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate
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Overview
Description
[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the silyl ether and butanoate groups. Key steps in the synthesis may include:
Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the silyl ether group: This is achieved by reacting the intermediate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.
Acetylation and hydroxylation:
Butanoate ester formation: The final step involves esterification with butanoic acid or its derivatives under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and reactivity. Some of the key applications include:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Its unique properties make it useful in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to modulate enzyme activity, receptor binding, or gene expression. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
When compared to similar compounds, [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core structure, such as cholesterol and testosterone.
Silyl ethers: Compounds with silyl ether groups, such as tert-butyldimethylsilyl chloride.
Esters: Compounds with ester functional groups, such as ethyl acetate and butyl acetate.
The uniqueness of this compound lies in its specific combination of these features, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H48O7Si |
---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
InChI |
InChI=1S/C31H48O7Si/c1-9-10-26(35)38-25-16-22-21-12-11-19-15-20(32)13-14-29(19,5)27(21)23(33)17-30(22,6)31(25,36)24(34)18-37-39(7,8)28(2,3)4/h13-15,21-23,25,27,33,36H,9-12,16-18H2,1-8H3 |
InChI Key |
FNZFAWJGZLFKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O)C |
Origin of Product |
United States |
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